5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound belonging to the oxadiazole family, characterized by its five-membered ring structure that contains two nitrogen atoms and one oxygen atom. This compound is notable for its diverse biological activities and applications in medicinal chemistry, particularly in drug design and development. The presence of both an oxadiazole ring and a carboxylic acid group enhances its chemical reactivity and interaction with biological targets .
5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is classified as a heterocyclic compound due to its unique ring structure. It falls under the broader category of oxadiazoles, which are known for their potential pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of 5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves cyclization reactions. A common method includes the reaction of a hydrazide with an ester in the presence of a dehydrating agent. This reaction often requires heating and the use of solvents such as ethanol or acetonitrile to facilitate the formation of the oxadiazole ring .
The molecular formula of 5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is C8H10N2O4. Its structure features an oxadiazole ring attached to a methyloxolane moiety and a carboxylic acid group.
Property | Value |
---|---|
Molecular Formula | C8H10N2O4 |
Molecular Weight | 198.18 g/mol |
IUPAC Name | 5-(5-methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI | InChI=1S/C8H10N2O4/c1-4-... |
InChI Key | DROIYZUJPCDUJM-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(CO1)C2=NC(=NO2)C(=O)O |
The structural configuration allows for potential interactions with various biological targets due to the functional groups present .
5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can participate in several types of chemical reactions:
These reactions are facilitated by specific reagents and conditions tailored to achieve desired transformations while maintaining the integrity of the oxadiazole core.
The mechanism of action for 5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring may inhibit enzymatic activity or alter receptor functions through binding interactions facilitated by hydrogen bonding from the carboxylic acid group. This binding enhances the compound's affinity for specific biological molecules .
The compound exhibits typical characteristics associated with organic acids, including solubility in polar solvents like water and alcohols due to its carboxylic acid functionality.
Key chemical properties include:
These properties make it suitable for various applications in scientific research and industrial processes .
5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several notable applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its pharmacological potential was recognized. The 1960s marked a turning point with the clinical introduction of Oxolamine as an antitussive agent, validating the bioactivity of this scaffold in vivo [4]. This breakthrough catalyzed extensive research into 1,2,4-oxadiazole derivatives, leading to FDA-approved drugs like:
The scaffold’s versatility stems from its bioisosteric properties, serving as a metabolically stable replacement for ester and amide functionalities. This characteristic enhances resistance to enzymatic hydrolysis while maintaining hydrogen-bonding capabilities critical for target engagement [4] [8]. By the 2020s, over 120 patents featured 1,2,4-oxadiazole cores, underscoring their dominance in kinase inhibitors, antimicrobials, and CNS therapeutics [7].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1960 | Oxolamine | Antitussive | First clinically approved 1,2,4-oxadiazole drug |
2002 | Pleconaril | Antiviral | Broad-spectrum enterovirus inhibitor |
2011 | Phidianidine A/B | Anticancer/CXCR4 agonist | First natural 1,2,4-oxadiazoles from marine sources |
2014 | Ataluren | Neuromuscular | Nonsense mutation readthrough therapy |
2020s | Zibotentan derivatives | Anticancer | EGFR/VEGF dual inhibitors in clinical trials |
Bioactivity in 1,2,4-oxadiazoles is exquisitely sensitive to substituent effects, governed by electronic, steric, and lipophilic parameters. Key structure-activity relationship (SAR) principles include:
Table 2: Impact of Substituents on 1,2,4-Oxadiazole Bioactivity
Substituent Position | Chemical Group | Biological Effect | Mechanistic Insight |
---|---|---|---|
C3 (Aryl) para | -OH | Anti-Gram-negative bias (e.g., 18b) | Enhanced penetration through porin channels |
C5 (Heteroaryl) ortho | -OCH₃ | Reduced antibacterial potency (18a, 18c) | Steric hindrance at ATP-binding site |
C3 (Benzimidazole) | 2-OH-phenyl | 24× higher β-glucuronidase inhibition (20b) | H-bonding with catalytic aspartate residue |
C5 (Pyridinium) | N⁺-tail | Anti-Xanthomonas activity (EC₅₀ = 19.44 µg/mL) | Disruption of bacterial cell-wall biosynthesis |
The integration of oxolan (tetrahydrofuran) moieties into oxadiazole scaffolds represents a strategic advancement in bioavailability optimization. The 5-methyloxolan group delivers three critical advantages:
This design paradigm culminated in compounds like 5-(5-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, where the oxolan’s conformational constraint positions the carboxylic acid for ionic binding with enzymatic Arg/Lys residues. Molecular modeling confirms the methyl group’s role in shielding the oxadiazole ring from nucleophilic attack, enhancing in vivo stability [1] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7